molecular formula C6H10O2 B12975754 3-Methyl-2-oxopentanal CAS No. 107462-47-5

3-Methyl-2-oxopentanal

Cat. No.: B12975754
CAS No.: 107462-47-5
M. Wt: 114.14 g/mol
InChI Key: BJDVEYLUFYKDIQ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxopentanal is an organic compound with the molecular formula C6H10O2. It is also known as 2-Methyl-3-oxopentanal. This compound is characterized by its ketone and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxopentanal can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The reaction is maintained at a specific temperature with continuous stirring. After the reaction, the product is extracted and purified .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis techniques. The process typically includes the use of advanced reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: 3-Methyl-2-oxopentanoic acid.

    Reduction: 3-Methyl-2-hydroxypentanal.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-2-oxopentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxopentanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its diverse effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxopentanoic acid: Similar in structure but with an additional carboxylic acid group.

    Methyl 3-oxopentanoate: An ester derivative with similar reactivity.

Uniqueness

3-Methyl-2-oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

107462-47-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-methyl-2-oxopentanal

InChI

InChI=1S/C6H10O2/c1-3-5(2)6(8)4-7/h4-5H,3H2,1-2H3

InChI Key

BJDVEYLUFYKDIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C=O

Origin of Product

United States

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